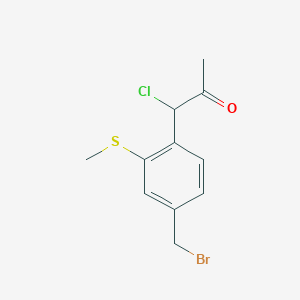

1-(4-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one

Description

1-(4-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one is a halogenated aromatic ketone featuring a bromomethyl group at the para position and a methylthio (-SMe) group at the ortho position of the phenyl ring, with a chlorinated propan-2-one moiety.

Properties

Molecular Formula |

C11H12BrClOS |

|---|---|

Molecular Weight |

307.63 g/mol |

IUPAC Name |

1-[4-(bromomethyl)-2-methylsulfanylphenyl]-1-chloropropan-2-one |

InChI |

InChI=1S/C11H12BrClOS/c1-7(14)11(13)9-4-3-8(6-12)5-10(9)15-2/h3-5,11H,6H2,1-2H3 |

InChI Key |

BSJNMBFWYSUIDK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)CBr)SC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps. One common method includes the bromination of a methylthio-substituted phenyl compound followed by chlorination and subsequent reaction with propanone derivatives. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as aluminum chloride to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of new compounds with different functional groups.

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Scientific Research Applications

1-(4-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylthio group may also participate in redox reactions, affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one (CAS 1804169-70-7)

- Key Differences : The methylthio (-SMe) group is replaced with a difluoromethyl (-CF2H) group.

- Impact on Properties :

- The electron-withdrawing -CF2H group increases electrophilicity at the phenyl ring compared to the electron-donating -SMe group, altering reactivity in aromatic substitution reactions .

- Predicted boiling point (335.8°C) and density (1.516 g/cm³) are higher than typical methylthio derivatives due to increased molecular weight and polarizability .

2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one

- Key Differences: Bromine is located on the propanone carbon instead of the phenyl ring, and the methylthio group is retained.

- Impact on Properties :

Functional Group Variations in the Propanone Moiety

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

- Key Differences: The chlorinated propanone is modified with a hydrazone group linked to a methoxyphenyl ring.

- Impact on Properties :

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

- Key Differences: A chalcone backbone (α,β-unsaturated ketone) replaces the chlorinated propanone.

- Impact on Properties: The conjugated double bond system allows for UV-Vis absorption, making it relevant in photochemical studies . Bromine at the β-position stabilizes the enone system, influencing regioselectivity in Diels-Alder reactions .

Halogenation Patterns and Bioactivity Potential

5-Bromo-1-(4-chlorophenyl)-2-methylpentan-1-one

- Key Differences : A pentan-1-one chain replaces the propan-2-one, with bromine and chlorine on separate carbons.

- Bromine and chlorine at distinct positions may reduce steric hindrance compared to the target compound’s bromomethyl and chlorine proximity .

Comparative Data Table

Research Implications

- Thermodynamic Stability : The methylthio group’s electron-donating nature may stabilize the phenyl ring against oxidative degradation compared to difluoromethyl analogues .

Biological Activity

1-(4-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one is a synthetic organic compound with a complex structure that includes a bromomethyl group, a methylthio group, and a chloropropanone moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C11H12BrClOS

- Molecular Weight : 307.63 g/mol

The presence of the bromomethyl and methylthio groups contributes to the compound's unique reactivity and biological interactions. The bromomethyl group acts as an electrophile, which can react with nucleophiles in biological systems, while the methylthio group may undergo oxidation to form reactive intermediates that interact with cellular components.

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer properties. Studies suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of certain cancer cell lines, leading to reduced viability and increased cell death.

- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation.

The mechanism by which this compound exerts its biological effects involves:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Receptor Binding : It might bind to receptors that mediate cellular responses to growth factors or inflammatory signals.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features of related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3-(Bromomethyl)-4-(methylthio)phenyl)-1-chloropropan-2-one | C11H12BrClOS | Similar functional groups; different bromomethyl position |

| 1-(3-(Bromomethyl)phenyl)-1-chloropropan-2-one | C11H12BrCl | Lacks methylthio group; lower reactivity |

| 1-(4-(Methylthio)phenyl)-1-chloropropan-2-one | C11H12ClOS | No bromomethyl substituent; affects electrophilic properties |

Case Studies

Several case studies have explored the biological activity of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated that treatment with varying concentrations of this compound leads to dose-dependent inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

- Animal Models : In vivo studies using animal models have shown promising results regarding tumor reduction and improved survival rates when administered this compound compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.